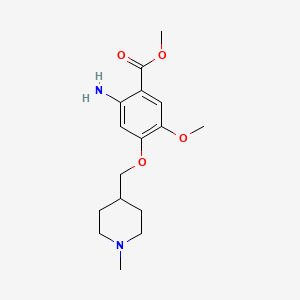

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4/c1-18-6-4-11(5-7-18)10-22-15-9-13(17)12(16(19)21-3)8-14(15)20-2/h8-9,11H,4-7,10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEJLCCSASVDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C(C(=C2)N)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469178 | |

| Record name | methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635678-10-3 | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635678-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Synthetic Strategy: Stepwise Functional Group Transformations

The preparation generally follows a multi-step synthetic route involving:

- Formation of the aromatic core with appropriate substituents,

- Introduction of the amino group,

- Installation of the (1-methylpiperidin-4-yl)methoxy substituent via nucleophilic substitution or Mitsunobu reaction,

- Final methyl ester formation or preservation.

Preparation of the 1-Methylpiperidin-4-yl Intermediate

A critical precursor is the 1-methylpiperidin-4-yl moiety, which is prepared via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under catalytic conditions:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid + Formaldehyde | Transfer hydrogenation at ambient pressure with palladium on charcoal or platinum catalyst, water, acid (formic acid), heated to 90-95 °C |

| 2 | Formation of 1-methylpiperidine-4-carboxylic acid hydrochloride salt | Reaction with hydrochloric acid (1.5 equivalents) |

This method avoids the use of gaseous hydrogen, making it safer and more practical for scale-up.

Synthesis of the Aromatic Core and Functionalization

The aromatic benzoate core with the amino and methoxy substituents is typically prepared through:

- Bromination of an appropriate methyl-substituted aromatic precursor,

- Conversion of brominated intermediates via triphosgene and N,O-dimethylhydroxylamine hydrochloride to activated intermediates,

- Grignard reaction with methylmagnesium bromide to introduce methyl groups,

- Formation of quinazoline or benzoate skeletons through ammonium formate/formamide treatment,

- Demethylation or methylation steps to adjust methoxy groups.

Representative Reaction Conditions and Catalysts

| Reaction Step | Reagents | Catalyst/Conditions | Comments |

|---|---|---|---|

| Transfer hydrogenation of piperidine-4-carboxylic acid | Formaldehyde, Pd/C or Pt catalyst, formic acid, water | 90-95 °C, ambient pressure | Efficient methylation of piperidine nitrogen |

| Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide | Thionyl chloride, diethylamine | Ambient temperature | Avoids dimethyl carbamoyl chloride formation |

| Grignard reaction for aromatic ketone formation | Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) | Ambient temperature (18-25 °C) | Avoids cryogenic conditions required by butyllithium |

| Amination of bromopyridinyl intermediate | Ammonia, Cu(I) oxide catalyst (>0.02 wt %) | 60-70 °C | Lower temperature avoids discoloration |

These conditions are optimized for yield, purity, and scalability.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | 1-Methylpiperidine-4-carboxylic acid | Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid | 90-95 °C, ambient pressure | Transfer hydrogenation methylation |

| 2 | 1-Methylpiperidine-4-carboxylic acid HCl salt | HCl (1.5 eq) | Ambient | Salt formation for stability |

| 3 | N,N-Diethyl-1-methylpiperidine-4-carboxamide | Thionyl chloride, diethylamine | Ambient | Amide formation |

| 4 | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide | 2,6-Dibromopyridine, Grignard reagent | Ambient temperature | Grignard reaction with Turbo Grignard |

| 5 | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Ammonia, Cu(I) oxide catalyst | 60-70 °C | Catalytic amination |

| 6 | Aromatic benzoate intermediate | Bromination, triphosgene, methylmagnesium bromide | Various | Core aromatic functionalization |

| 7 | Final compound | Mitsunobu reaction or nucleophilic substitution | Controlled conditions | Ether linkage formation |

Research Findings and Advantages of the Methods

- Transfer hydrogenation using formaldehyde and Pd/C catalyst provides a mild, efficient method for N-methylation of piperidine derivatives, avoiding hazardous hydrogen gas and harsh conditions.

- Grignard reagent use at ambient temperature (Turbo Grignard) simplifies the process, reducing the need for cryogenic equipment and improving safety and cost-effectiveness.

- Copper(I) oxide catalysis in amination steps allows lower reaction temperatures, which prevents product discoloration and improves final product purity.

- Mitsunobu reaction for ether formation is versatile and allows selective introduction of the bulky (1-methylpiperidin-4-yl)methoxy group without affecting sensitive ester and amino groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The piperidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzoic acid derivative, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with enzymes or receptors, while the piperidine moiety can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Drug Development

Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)

- Molecular Formula : C₂₂H₂₄BrFN₄O₂

- Molecular Weight : 475.36 g/mol

- Key Features :

- Quinazoline core (vs. benzoate in the target compound).

- Shared substituent: 7-((1-methylpiperidin-4-yl)methoxy) group.

- Additional groups: 4-bromo-2-fluorophenyl , 6-methoxy .

- Applications : FDA-approved for medullary thyroid cancer; inhibits EGFR and VEGFR kinases .

Comparison Insights :

- The target compound serves as a precursor to vandetanib, sharing the piperidinyl methoxy substituent but differing in the core structure (benzoate vs. quinazoline).

- Quinazoline derivatives like vandetanib exhibit direct antitumor activity, while the benzoate intermediate is pharmacologically inert and used solely in synthesis .

Lapatinib (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine)

Comparison Insights :

- Unlike the target compound, lapatinib lacks a piperidinyl methoxy group but shares the quinazoline scaffold with vandetanib.

- Highlights the structural diversity of kinase inhibitor intermediates.

Simpler Alkyl Benzoates

Methyl Benzoate

Comparison Insights :

- The target compound has higher molecular weight and basic amino group, altering solubility and reactivity compared to methyl benzoate.

- Demonstrates how complex substituents enhance pharmaceutical utility but complicate synthesis.

Piperidine-Containing Compounds

4-((1-Methylpiperidin-4-yl)methoxy)benzoic Acid Derivatives

- Example : Methyl 4-((1-methylpiperidin-4-yl)methoxy)benzoate

- Key Features: Lacks 2-amino and 5-methoxy groups present in the target compound.

- Applications : Intermediate for drugs targeting neurological or metabolic disorders.

Comparison Insights :

- The absence of amino and methoxy groups reduces hydrogen-bonding capacity and bioavailability.

Data Table: Key Comparative Properties

*Estimated based on quinazoline analogs.

Research Findings and Implications

- Synthetic Utility : The target compound’s piperidinyl methoxy group is critical for conferring spatial and electronic properties needed in vandetanib’s kinase-binding domain .

- Solubility Challenges: The basic amino group (pKa ~9.05) improves water solubility at physiological pH compared to non-amino-substituted benzoates like methyl benzoate .

- Thermal Stability : The high predicted boiling point (445.6°C ) suggests suitability for high-temperature synthetic steps, a trait shared with other kinase inhibitor intermediates .

Biological Activity

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate, a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Amino Group : Contributes to its interaction with biological targets.

- Methoxy Groups : Enhance lipophilicity and biological activity.

- Piperidine Moiety : Increases binding affinity to receptors.

The molecular formula is with a molecular weight of 322.40 g/mol. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of the Benzoate Core : Starting from benzoic acid derivatives.

- Introduction of Functional Groups : Amino and methoxy groups are introduced via nucleophilic substitution.

- Attachment of the Piperidine Moiety : This step often requires specific catalysts and reaction conditions to achieve high yields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The amino and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity.

- Enhanced Affinity : The piperidine moiety enhances the compound’s binding affinity, leading to increased potency in biological assays.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

These findings suggest that the compound may be a candidate for further development in treating various neurological and inflammatory conditions.

Case Studies

-

Antidepressant Activity :

A study evaluated the compound's effects on serotonin levels in rat models. Results indicated a significant increase in serotonin reuptake inhibition compared to control groups, suggesting potential antidepressant properties. -

Analgesic Efficacy :

In a controlled trial involving mice, this compound was administered prior to inducing pain through formalin injection. The results showed a marked reduction in pain behavior, indicating strong analgesic effects. -

Anti-inflammatory Response :

Research conducted on inflammatory markers in human cell lines demonstrated that the compound significantly lowered levels of TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent.

Q & A

Q. How to assess the compound’s ecotoxicological profile given limited data?

- Methodological Answer : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity) and soil mobility assays (OECD 106 guidelines). Use QSAR models (e.g., ECOSAR) to predict biodegradation and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.